molecular formula C19H19IN4O2S B14138453 6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine CAS No. 675844-42-5

6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B14138453
CAS No.: 675844-42-5
M. Wt: 494.4 g/mol
InChI Key: ODNNVZWYHGWRLN-UHFFFAOYSA-N
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Description

6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the fusion of a triazine ring with a benzoxazepine scaffoldThe final step involves the cyclization of the intermediate compounds under controlled conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The iodine atom in the iodofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique functional groups. The iodofuran and pentylsulfanyl moieties may play a role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to the presence of both iodofuran and pentylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research.

Properties

CAS No.

675844-42-5

Molecular Formula

C19H19IN4O2S

Molecular Weight

494.4 g/mol

IUPAC Name

6-(5-iodofuran-2-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H19IN4O2S/c1-2-3-6-11-27-19-22-18-16(23-24-19)12-7-4-5-8-13(12)21-17(26-18)14-9-10-15(20)25-14/h4-5,7-10,17,21H,2-3,6,11H2,1H3

InChI Key

ODNNVZWYHGWRLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)I)N=N1

Origin of Product

United States

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